molecular formula C17H16F3N5O2 B2826753 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034599-42-1

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2826753
CAS RN: 2034599-42-1
M. Wt: 379.343
InChI Key: GHMSMLBETRFMOD-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N5O2 and its molecular weight is 379.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of compounds with similar structures to "N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide" has been a topic of interest due to their potential biological activities and applications. For instance, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling has shown that these compounds possess significant anticancer and antimicrobial activity, underscoring the relevance of structural analogs in drug discovery (Kumar et al., 2019). Similarly, the development of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives highlights the importance of these structures in coordination chemistry and their potential antioxidant activity (Chkirate et al., 2019).

Biological Activities

Research into the biological activities of structurally related compounds has provided insights into the therapeutic potential of triazolo and pyrazin derivatives. For example, the study of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds revealed their excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting the agricultural applications of these compounds (Moran, 2003). Additionally, the design of potent adenosine human receptor antagonists based on the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold demonstrates the utility of these structures in targeting specific receptors for therapeutic purposes (Falsini et al., 2017).

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2/c1-2-27-16-15-24-23-13(25(15)7-6-21-16)10-22-14(26)9-11-4-3-5-12(8-11)17(18,19)20/h3-8H,2,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMSMLBETRFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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